Immunacor

Description

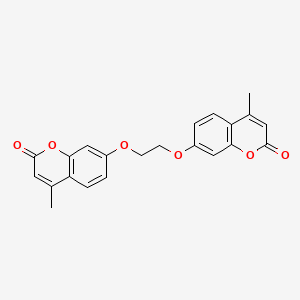

Structure

2D Structure

3D Structure

Properties

CAS No. |

66346-10-9 |

|---|---|

Molecular Formula |

C22H18O6 |

Molecular Weight |

378.4 g/mol |

IUPAC Name |

4-methyl-7-[2-(4-methyl-2-oxochromen-7-yl)oxyethoxy]chromen-2-one |

InChI |

InChI=1S/C22H18O6/c1-13-9-21(23)27-19-11-15(3-5-17(13)19)25-7-8-26-16-4-6-18-14(2)10-22(24)28-20(18)12-16/h3-6,9-12H,7-8H2,1-2H3 |

InChI Key |

LGIVZGUFGSLRAS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OCCOC3=CC4=C(C=C3)C(=CC(=O)O4)C |

Origin of Product |

United States |

Foundational & Exploratory

The Role of the Innate Immune System in Immunacor's Therapeutic Approach: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunacor is developing a novel class of immunotherapeutics that leverage the power of the innate immune system to combat viral infections and cancer.[1] The company's core strategy revolves around the use of a proprietary, attenuated parapoxvirus platform to activate a robust and targeted innate immune response. This document provides a detailed technical overview of the scientific principles underlying this compound's approach, including the key innate immune signaling pathways involved, experimental data from relevant preclinical studies, and detailed methodologies for the foundational experiments that form the basis of this therapeutic strategy. While specific data from this compound's proprietary research is not publicly available, this guide synthesizes the extensive body of scientific literature on parapoxvirus-mediated innate immune activation, which is understood to be the core of this compound's technology.

The Parapoxvirus Platform: A Potent Stimulator of Innate Immunity

This compound's technology is centered on an attenuated strain of a parapoxvirus, likely Orf virus (ORFV). Parapoxviruses are uniquely suited for this purpose due to their potent immunostimulatory properties and their favorable safety profile in humans.[2][3][4] The virus acts as a pathogen-associated molecular pattern (PAMP) that is recognized by various pattern recognition receptors (PRRs) on innate immune cells, triggering a cascade of signaling events that lead to a powerful anti-tumor and antiviral state.[1][5][6]

Mechanism of Action: Activating the Innate Immune Arsenal

The therapeutic effect of this compound's parapoxvirus platform is believed to be driven by two primary mechanisms:

-

Direct Oncolysis: The attenuated virus can selectively replicate in and lyse tumor cells, releasing tumor-associated antigens (TAAs) and damage-associated molecular patterns (DAMPs). This process, known as immunogenic cell death, further amplifies the innate immune response.[7][8]

-

Innate Immune Activation: The virus directly stimulates a variety of innate immune cells, leading to the production of pro-inflammatory cytokines and the activation of a downstream adaptive immune response.[9][10][11]

Key Innate Immune Signaling Pathways

The interaction of the parapoxvirus with innate immune cells activates several critical signaling pathways. These pathways are central to the therapeutic efficacy of this compound's approach.

Toll-Like Receptor (TLR) and RIG-I-like Receptor (RLR) Signaling

Viral components, such as double-stranded DNA (dsDNA) and RNA transcripts, are recognized by cytosolic and endosomal PRRs, including TLRs and RLRs. This recognition initiates a signaling cascade that culminates in the activation of transcription factors like NF-κB and IRF3/7.

cGAS-STING Pathway

The presence of viral dsDNA in the cytoplasm is detected by cyclic GMP-AMP synthase (cGAS). cGAS activation leads to the production of cyclic GMP-AMP (cGAMP), which in turn activates the STING (stimulator of interferon genes) pathway, a potent driver of type I interferon production.

Data Presentation: Preclinical Efficacy of Parapoxvirus-Based Immunotherapy

The following tables summarize key quantitative data from preclinical studies on Orf virus, demonstrating its potential as an oncolytic and immunomodulatory agent.

Table 1: In Vitro Oncolytic Activity of Orf Virus

| Cell Line | Cancer Type | Multiplicity of Infection (MOI) | % Cell Viability (72h post-infection) | Reference |

| B16F10 | Murine Melanoma | 1 | ~40% | [2] |

| CT26 | Murine Colon Carcinoma | 1 | ~35% | [2] |

| A549 | Human Lung Carcinoma | 1 | ~50% | [2] |

| 4T1 | Murine Breast Cancer | 1 | Significant decrease | [12] |

Table 2: In Vivo Anti-Tumor Efficacy of Orf Virus in Murine Models

| Tumor Model | Treatment | Outcome | Reference |

| B16F10 Lung Metastasis | ORFV (i.v.) | Significant reduction in lung metastases | [2][4] |

| CT26 Lung Metastasis | ORFV (i.v.) | Significant reduction in lung metastases | [2] |

| ID8 Ovarian Cancer | ORFV | Increased survival | [11] |

| 4T1 Breast Cancer | ORFV (intratumoral) | Significant inhibition of tumor growth | [12] |

Table 3: Innate Immune Cell Activation by Orf Virus

| Immune Cell Type | Activation Marker/Function | Effect of ORFV Treatment | Reference |

| Natural Killer (NK) Cells | Cytotoxicity, IFN-γ secretion | Significantly increased | [2][3][4][11] |

| Dendritic Cells (DCs) | Maturation (MHC I expression) | Significantly increased | [7] |

| Splenocytes | Proliferation | Increased spleen size and cell number | [2] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols serve as a foundation for understanding the preclinical evaluation of parapoxvirus-based immunotherapies.

In Vitro Cytotoxicity Assay

Objective: To determine the oncolytic potential of the parapoxvirus on cancer cell lines.

Methodology:

-

Cancer cell lines (e.g., B16F10, CT26, A549) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are then infected with the parapoxvirus at various multiplicities of infection (MOIs).

-

Control wells are mock-infected with media alone.

-

At 72 hours post-infection, cell viability is assessed using a standard colorimetric assay (e.g., MTT or MTS assay).

-

The percentage of live cells is calculated by normalizing the absorbance of infected wells to that of mock-infected controls.[2]

In Vivo Tumor Models

Objective: To evaluate the anti-tumor efficacy of the parapoxvirus in a living organism.

Methodology:

-

Syngeneic mouse models are established by injecting cancer cells (e.g., B16F10, CT26) intravenously (for lung metastasis models) or subcutaneously/orthotopically (for solid tumor models) into immunocompetent mice.

-

Once tumors are established, mice are treated with the parapoxvirus (e.g., via intravenous or intratumoral injection) or a control (e.g., PBS).

-

Tumor growth is monitored over time by measuring tumor volume or, in the case of lung metastasis models, by counting metastatic nodules on the lung surface at the end of the experiment.[2][11][12]

Immune Cell Activation Assays

Objective: To characterize the activation of innate immune cells following parapoxvirus treatment.

Methodology:

-

NK Cell Cytotoxicity Assay: Splenocytes are harvested from treated and control mice and co-cultured with radiolabeled target tumor cells. The amount of radioactivity released from lysed target cells is measured to determine the cytotoxic activity of NK cells.

-

Flow Cytometry: Immune cells (e.g., from spleen, blood, or tumor microenvironment) are stained with fluorescently labeled antibodies against specific cell surface markers (e.g., CD69 for NK cell activation, MHC class I for DC maturation) and analyzed by flow cytometry to quantify the activation status of different immune cell populations.[7]

-

Cytokine Analysis: The concentration of cytokines (e.g., IFN-γ, IL-12) in the serum of treated and control mice is measured using ELISA or multiplex cytokine assays.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a parapoxvirus-based oncolytic immunotherapy.

Conclusion

This compound's approach of harnessing the innate immune system with a parapoxvirus-based platform represents a promising strategy in the fields of virology and oncology. The ability of this platform to induce direct oncolysis and potently activate key innate immune players like NK cells and dendritic cells provides a multi-pronged attack against diseased cells. The preclinical data from studies on Orf virus, which is believed to be the foundation of this compound's technology, demonstrates significant anti-tumor efficacy and robust immune stimulation. Further clinical development will be crucial to validate this approach in human patients and to fully realize its therapeutic potential.

References

- 1. Innate Immune Sensing of Parapoxvirus Orf Virus and Viral Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ORFV: a novel oncolytic and immune stimulating parapoxvirus therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ORFV: A Novel Oncolytic and Immune Stimulating Parapoxvirus Therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | ORFV infection enhances CXCL16 secretion and causes oncolysis of lung cancer cells through immunogenic apoptosis [frontiersin.org]

- 8. Oncolytic Parapoxvirus induces Gasdermin E-mediated pyroptosis and activates antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immunomodulatory Strategies for Parapoxvirus: Current Status and Future Approaches for the Development of Vaccines against Orf Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advancing ORFV‐Based Therapeutics to the Clinical Stage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jitc.bmj.com [jitc.bmj.com]

- 12. The Combined Use of Orf Virus and PAK4 Inhibitor Exerts Anti-tumor Effect in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Immunacor's Immuno-Oncology Frontier: A Technical Deep Dive into T-Cell Activation

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of Immunacor's innovative approach to immuno-oncology, focusing on their proprietary Immune Mobilizing Monoclonal T-cell Receptors Against Cancer (ImmTAC®) platform. We will delve into the core mechanics of T-cell activation, present key preclinical and clinical data, and provide detailed experimental protocols for the methodologies central to the development and evaluation of these novel therapeutics.

The ImmTAC® Platform: A Novel Bispecific Approach

This compound's core technology, the ImmTAC platform, engineers bispecific molecules that redirect the body's own T-cells to recognize and eliminate cancer cells. These molecules consist of two key functional domains:

-

An engineered, high-affinity T-cell receptor (TCR): This domain is designed to recognize specific peptide antigens presented on the surface of tumor cells by the Human Leukocyte Antigen (HLA) system. This allows for the targeting of intracellular proteins, which constitute the vast majority of cancer-associated targets, a significant advantage over traditional antibody-based therapies that are limited to cell surface proteins.

-

An anti-CD3 effector domain: This domain binds to the CD3 receptor on the surface of any nearby T-cell, effectively creating a synapse between the cancer cell and the T-cell. This forced interaction activates the T-cell to release cytotoxic granules, leading to the potent and specific lysis of the tumor cell.

This mechanism of action is designed to be effective even against tumors with low levels of immune cell infiltration, often referred to as "cold" tumors.

Quantitative Preclinical & Clinical Data

The efficacy of this compound's ImmTAC molecules is supported by a growing body of preclinical and clinical data. Below are summary tables of key quantitative findings for their lead compounds, tebentafusp and brenetafusp.

Tebentafusp (targeting gp100)

Tebentafusp is a first-in-class ImmTAC therapeutic targeting the gp100 antigen, a protein expressed in melanocytes and melanoma cells, in the context of the HLA-A*02:01 allele. It is approved for the treatment of adult patients with unresectable or metastatic uveal melanoma.

| Parameter | Value | Reference |

| Target Antigen | gp100 | [1] |

| HLA Restriction | HLA-A*02:01 | [1] |

| Phase 3 Trial (IMCgp100-202) | ||

| 1-Year Overall Survival | 73% (vs. 59% in investigator's choice arm) | [1][2][3][4] |

| Hazard Ratio for Death | 0.51 (95% CI: 0.37–0.71; P < 0.001) | [1][2] |

| 6-Month Progression-Free Survival | 31% (vs. 19% in investigator's choice arm) | [1][4] |

| Objective Response Rate | 9% (vs. 5% in investigator's choice arm) | [3][4] |

| Disease Control Rate | 46% (vs. 27% in investigator's choice arm) | [3][4] |

Brenetafusp (IMC-F106C) (targeting PRAME)

Brenetafusp is an investigational ImmTAC therapeutic targeting the PReferentially expressed Antigen in MElanoma (PRAME) protein, a cancer-testis antigen found in a variety of solid tumors, presented by the HLA-A*02:01 allele.

| Parameter | Value | Reference |

| Target Antigen | PRAME | [5][6] |

| HLA Restriction | HLA-A*02:01 | [6] |

| Phase 1/2 Trial (Post-Checkpoint Cutaneous Melanoma) | ||

| Disease Control Rate (evaluable patients) | 56% | [5][7][8] |

| Objective Response Rate (evaluable patients) | 11% (4 partial responses) | [5] |

| Median Progression-Free Survival (PRAME+ patients) | 4.2 - 4.5 months | [5][9] |

| Phase 1 Trial (Platinum-Resistant Ovarian Cancer - Monotherapy) | ||

| Disease Control Rate (evaluable patients) | 58% | [10] |

| Objective Response Rate (evaluable patients) | 6.5% (2 confirmed partial responses) | [10] |

| Median Progression-Free Survival | 3.3 months | [10] |

| 6-Month Overall Survival | 73% | [10] |

| Phase 1 Trial (Platinum-Resistant Ovarian Cancer - Combination with Chemotherapy) | ||

| Disease Control Rate (evaluable patients) | 69% | [11] |

| Objective Response Rate (evaluable patients) | 23% (3 partial responses) | [11] |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using Graphviz.

ImmTAC Mechanism of Action

Caption: Mechanism of action for this compound's ImmTAC molecules.

T-Cell Activation Experimental Workflow

Caption: General workflow for in vitro T-cell activation assays.

Detailed Experimental Protocols

The following are representative protocols for key in vitro assays used in the characterization of ImmTAC molecules. These are based on established methodologies and principles within the field of immuno-oncology.

T-Cell Activation Assay

Objective: To assess the ability of an ImmTAC molecule to activate T-cells in the presence of target tumor cells.

Materials:

-

Target tumor cell line (e.g., a melanoma line expressing gp100 and HLA-A*02:01)

-

Peripheral Blood Mononuclear Cells (PBMCs) from healthy, HLA-A*02:01-positive donors

-

Complete RPMI-1640 medium

-

ImmTAC molecule of interest

-

Flow cytometry antibodies against CD3, CD8, CD69, and CD25

-

96-well flat-bottom plates

Procedure:

-

Cell Preparation:

-

Culture the target tumor cell line to ~80% confluency. Harvest and resuspend in complete RPMI-1640 at a concentration of 2 x 10^5 cells/mL.

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend in complete RPMI-1640 at a concentration of 2 x 10^6 cells/mL.

-

-

Assay Setup:

-

Plate 100 µL of the target cell suspension (2 x 10^4 cells) into the wells of a 96-well plate.

-

Prepare serial dilutions of the ImmTAC molecule in complete RPMI-1640.

-

Add 50 µL of the diluted ImmTAC molecule to the appropriate wells.

-

Add 50 µL of the PBMC suspension (1 x 10^5 cells) to each well, resulting in an effector-to-target (E:T) ratio of 5:1.

-

Include control wells with:

-

PBMCs and target cells without ImmTAC.

-

PBMCs alone with and without ImmTAC.

-

Target cells alone.

-

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 48 hours.

-

-

Flow Cytometry Analysis:

-

Harvest the cells from each well.

-

Stain the cells with fluorescently labeled antibodies against CD3, CD8, CD69, and CD25.

-

Acquire data on a flow cytometer.

-

Analyze the percentage of CD69 and CD25 positive cells within the CD3+/CD8+ T-cell population.

-

Cytotoxicity Assay

Objective: To measure the ability of ImmTAC-redirected T-cells to kill target tumor cells.

Materials:

-

Target tumor cell line

-

PBMCs from healthy donors

-

Complete RPMI-1640 medium

-

ImmTAC molecule of interest

-

A non-radioactive cytotoxicity assay kit (e.g., based on lactate dehydrogenase (LDH) release or a fluorescent reporter)

-

96-well round-bottom plates

Procedure:

-

Cell Preparation:

-

Prepare target cells and PBMCs as described in the T-cell activation assay protocol.

-

-

Assay Setup:

-

Plate 50 µL of the target cell suspension (1 x 10^4 cells) into the wells of a 96-well plate.

-

Add 50 µL of serially diluted ImmTAC molecule.

-

Add 100 µL of the PBMC suspension to achieve the desired E:T ratio (e.g., 10:1).

-

Set up control wells for:

-

Spontaneous release (target cells alone).

-

Maximum release (target cells with lysis buffer).

-

Effector cell background (PBMCs alone).

-

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4 to 18 hours.

-

-

Data Acquisition:

-

Following the manufacturer's instructions for the chosen cytotoxicity assay kit, measure the release of the reporter molecule (e.g., LDH).

-

-

Data Analysis:

-

Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

-

Cytokine Release Assay

Objective: To quantify the release of pro-inflammatory cytokines from T-cells upon activation by ImmTAC molecules.

Materials:

-

Supernatants from the cytotoxicity or T-cell activation assay.

-

Cytokine quantification kits (e.g., ELISA or multiplex bead-based immunoassay for IFN-γ, TNF-α, IL-2, IL-6, etc.).

Procedure:

-

Sample Collection:

-

After the incubation period in the cytotoxicity or T-cell activation assay, centrifuge the 96-well plates.

-

Carefully collect the supernatant from each well without disturbing the cell pellet.

-

-

Cytokine Measurement:

-

Perform the cytokine quantification assay according to the manufacturer's protocol. This typically involves incubating the supernatant with capture antibodies, followed by detection antibodies and a substrate to generate a measurable signal.

-

-

Data Analysis:

-

Generate a standard curve using recombinant cytokine standards.

-

Determine the concentration of each cytokine in the experimental samples by interpolating from the standard curve.

-

This compound's Oncology Pipeline

This compound is leveraging its ImmTAC platform to build a broad pipeline of therapeutic candidates targeting a range of solid tumors and hematological malignancies.

| Target Antigen | HLA Restriction | Molecule ID | Indication(s) | Development Phase | Reference |

| gp100 | HLA-A02:01 | Tebentafusp | Uveal Melanoma, Cutaneous Melanoma | Approved/Phase 3 | [6] |

| PRAME | HLA-A02:01 | Brenetafusp (IMC-F106C) | Cutaneous Melanoma, Ovarian Cancer, NSCLC, other solid tumors | Phase 3 | [6] |

| PRAME-HLE | HLA-A02:01 | IMC-P115C | Multiple Solid Tumors | Phase 1 | [6][12] |

| PRAME | HLA-A24 | IMC-T119C | Multiple Solid Tumors | Phase 1 | [6][13] |

| PIWIL1 | HLA-A02:01 | IMC-R117C | Colorectal and GI Cancers | Phase 1/2 | [6][12][13] |

Conclusion

This compound's ImmTAC platform represents a promising and clinically validated approach to cancer immunotherapy. By redirecting the power of T-cells to target a broad range of intracellular cancer antigens, this technology has the potential to address significant unmet needs in oncology. The robust preclinical and clinical data for tebentafusp and the expanding pipeline of novel ImmTAC molecules underscore the potential of this platform to deliver transformative therapies for patients with a variety of cancers. Further research and clinical development will continue to elucidate the full therapeutic potential of this innovative technology.

References

- 1. Overall Survival Benefit with Tebentafusp in Metastatic Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. onclive.com [onclive.com]

- 3. Tebentafusp Shows Overall Survival Benefit in First-Line Treatment of Metastatic Uveal Melanoma - The ASCO Post [ascopost.com]

- 4. cancernetwork.com [cancernetwork.com]

- 5. Immunocore reports updated Phase 1 data of brenetafusp (IMC-F106C), an ImmTAC bispecific targeting PRAME, in immune checkpoint pre-treated cutaneous melanoma patients at ASCO 2024 :: Immunocore Holdings plc (IMCR) [immunocore.com]

- 6. Pipeline :: Immunocore Holdings plc (IMCR) [immunocore.com]

- 7. dailynews.ascopubs.org [dailynews.ascopubs.org]

- 8. Immunocore Unveils Phase 1 Brenetafusp (IMC-F106C) Results in Melanoma Patients at ASCO 2024 [synapse.patsnap.com]

- 9. ascopubs.org [ascopubs.org]

- 10. Immunocore's Phase 1 Data on Brenetafusp for Ovarian Cancer [synapse.patsnap.com]

- 11. Immunocore presents Phase 1 data of brenetafusp, an ImmTAC [globenewswire.com]

- 12. seekingalpha.com [seekingalpha.com]

- 13. Immunocore announces strategic priorities including pipeline expansion for 2023 -2024 :: Immunocore Holdings plc (IMCR) [immunocore.com]

A Technical Guide to T-Cell Receptor (TCR) Bispecific Immunotherapies

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core principles of T-cell receptor (TCR) bispecific immunotherapies. It covers their mechanism of action, key molecular features, and the experimental protocols essential for their preclinical evaluation.

Introduction: A New Frontier in T-Cell Engagement

T-cell engaging bispecific antibodies have revolutionized cancer treatment by redirecting the potent killing capacity of T-cells against tumor cells.[1][2][3] While conventional bispecifics, like Bi-specific T-cell Engagers (BiTEs), typically recognize surface antigens, TCR bispecifics access a vast, untapped repertoire of intracellular targets.[4][5] They achieve this by targeting a peptide fragment of an intracellular protein presented on the cell surface by the major histocompatibility complex (MHC).[6][7][8]

This unique mechanism allows for the targeting of a wide array of cancer-specific proteins, including tumor-associated antigens and neoantigens arising from mutations, that are otherwise inaccessible to standard antibody therapies.[9] Tebentafusp (Kimmtrak®) is a prime example of this class, targeting a gp100 peptide presented by HLA-A*02:01, and is the first TCR bispecific to receive regulatory approval for the treatment of unresectable or metastatic uveal melanoma.[10][11][12]

Mechanism of Action: Bridging T-Cells and Tumor Cells

TCR bispecifics are engineered proteins with two distinct binding domains:

-

A TCR-like domain: This domain is engineered to bind with high affinity to a specific peptide-MHC (pMHC) complex on the surface of a tumor cell.[5][12] This interaction mimics the natural recognition process of a T-cell.

-

A T-cell engaging domain: Typically a single-chain variable fragment (scFv) that binds to the CD3 epsilon (CD3ε) subunit of the TCR complex on any nearby T-cell.[1][5][10]

The dual binding action of the TCR bispecific physically links a cytotoxic T-cell to a cancer cell, forming an "immunological synapse".[10][13][14] This forced proximity triggers potent, MHC-independent T-cell activation, leading to the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target tumor cell.[14][15] This activation occurs without the need for the co-stimulatory signals typically required for natural T-cell activation.[15]

Caption: A TCR bispecific molecule crosslinks a T-cell and a tumor cell.

T-Cell Activation Signaling Pathway

The engagement of the CD3 complex by the TCR bispecific initiates a potent intracellular signaling cascade, largely mirroring the proximal signaling of a natural TCR activation.[16][17][18] This process bypasses the need for specific TCR-pMHC recognition by the T-cell itself.

The key steps are:

-

Initiation: Cross-linking of the CD3 complex recruits and activates Src family kinases, primarily Lck.[16][19]

-

ITAM Phosphorylation: Lck phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic tails of the CD3 subunits.[16][19]

-

ZAP-70 Recruitment and Activation: The phosphorylated ITAMs serve as docking sites for ZAP-70 (Zeta-chain-associated protein kinase 70), which is then also phosphorylated and activated by Lck.[16]

-

Signalosome Formation: Activated ZAP-70 phosphorylates key adaptor proteins, such as LAT (Linker for Activation of T-cells) and SLP-76, leading to the formation of a large signaling complex known as the signalosome.[16]

-

Downstream Pathways: The signalosome activates multiple downstream pathways, including:

-

PLCγ1 Pathway: Leads to calcium flux and activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells).[17]

-

PKCθ Pathway: Activates the transcription factor NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells).[17][19]

-

Ras-MAPK Pathway: Activates the transcription factor AP-1.[18]

-

-

Cellular Response: The activation of these transcription factors culminates in the hallmark responses of an activated cytotoxic T-lymphocyte: proliferation, production of inflammatory cytokines (like IFN-γ and TNF-α), and the release of cytotoxic granules to kill the target cell.[18][19]

References

- 1. TCR β chain–directed bispecific antibodies for the treatment of T cell cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bispecific T cell engagers for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oxfordglobal.com [oxfordglobal.com]

- 4. carterra-bio.com [carterra-bio.com]

- 5. Mechanism of Action and Pharmacokinetics of Approved Bispecific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. T-cell receptor binding affinities and kinetics: impact on T-cell activity and specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. experts.illinois.edu [experts.illinois.edu]

- 8. Evaluation of TCR-pMHC affinity and its implications for T cell responsiveness | Quality Assistance [quality-assistance.com]

- 9. TCR-T Immunotherapy: The Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cancercareontario.ca [cancercareontario.ca]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Tebentafusp for the treatment of HLA-A*02:01–positive adult patients with unresectable or metastatic uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Population dynamics of immunological synapse formation induced by bispecific T cell engagers predict clinical pharmacodynamics and treatment resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. Signaling from T cell receptors (TCRs) and chimeric antigen receptors (CARs) on T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. cusabio.com [cusabio.com]

- 19. T-Cell Receptor Signaling: A Delicate Orchestration [horizondiscovery.com]

The Science Behind the ImmTAX Platform: A Technical Guide to TCR-Mediated Cancer Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Immune-mobilizing T-cell engagers based on the TCR-X (ImmTAX) platform represents a paradigm-shifting approach in cancer immunotherapy. This technology leverages engineered, high-affinity T-cell receptors (TCRs) fused to an anti-CD3 effector function to redirect a patient's own T-cells to recognize and eliminate cancer cells. Unlike conventional antibody-based therapies that are limited to cell surface targets, ImmTAX molecules can target intracellular proteins presented as peptides on the cell surface by the human leukocyte antigen (HLA) system, vastly expanding the landscape of druggable cancer antigens.[1][2][3] This guide provides an in-depth technical overview of the core science behind the ImmTAX platform, its mechanism of action, and the key experimental methodologies used in its preclinical and clinical evaluation.

Core Principles of the ImmTAX Platform

The ImmTAX platform is built upon a modular design, consisting of two key functional domains:

-

An engineered T-cell Receptor (TCR): The TCR domain is engineered to recognize a specific peptide-MHC (pMHC) complex on the surface of tumor cells with picomolar affinity, a significant increase from the micromolar affinity of naturally occurring TCRs.[1][4] This high-affinity binding is crucial for targeting cancer cells that may present low levels of the target antigen.[5] The TCR's alpha and beta chains are stabilized by an artificially introduced disulfide bond between the constant domains.[1]

-

An anti-CD3 Single-Chain Variable Fragment (scFv): Fused to the TCR, the anti-CD3 scFv acts as the effector domain, engaging the CD3 co-receptor on the surface of any nearby T-cell, irrespective of its native TCR specificity.[1] This engagement triggers the activation of the T-cell's cytotoxic machinery.

This bispecific nature allows ImmTAX molecules to form an immunological synapse between a cancer cell and a T-cell, leading to potent and specific tumor cell lysis.[6][7] The molecular weight of an ImmTAC molecule is approximately 75kDa.[1]

Mechanism of Action: T-Cell Redirection and Activation

The therapeutic effect of the ImmTAX platform is achieved through a well-defined mechanism of action:

-

High-Affinity Targeting: The engineered TCR domain of the ImmTAX molecule binds with high affinity and specificity to its target pMHC complex on the cancer cell surface.[1] This leads to the "decoration" of the tumor cell with ImmTAX molecules.

-

T-Cell Engagement: The anti-CD3 scFv domain then recruits a cytotoxic T-lymphocyte (CTL) by binding to the CD3 component of the T-cell receptor complex.[1]

-

Immunological Synapse Formation: The simultaneous binding of the ImmTAX molecule to both the tumor cell and the T-cell brings the two cells into close proximity, forming a cytolytic synapse.[6][7]

-

T-Cell Activation: The clustering of CD3 molecules on the T-cell surface, induced by the ImmTAX bridge, initiates a potent intracellular signaling cascade, leading to T-cell activation. This activation is independent of the T-cell's native TCR specificity and co-stimulatory signals.

-

Tumor Cell Lysis: The activated T-cell releases cytotoxic granules containing perforin and granzymes directly into the tumor cell.[1] Perforin creates pores in the tumor cell membrane, allowing granzymes to enter and induce apoptosis, or programmed cell death.[1]

-

Antigen Cross-Presentation: The death of tumor cells mediated by ImmTACs can lead to the uptake of tumor antigens by antigen-presenting cells (APCs) like dendritic cells (DCs). These DCs can then cross-present these antigens to other T-cells, potentially broadening and sustaining the anti-tumor immune response.[8]

Quantitative Data on ImmTAX Molecules

The following tables summarize key quantitative data from preclinical and clinical studies of representative ImmTAX molecules.

Table 1: Binding Affinities of ImmTAX Molecules

| ImmTAX Molecule | Target Antigen | TCR-pMHC Affinity (Kd) | Anti-CD3 Affinity (Kd) | Reference |

| Tebentafusp (IMCgp100) | gp100 | Picomolar range | Nanomolar range | [4][9] |

| Brenetafusp (IMC-F106C) | PRAME | Not publicly available | Not publicly available | |

| ImmTAC-nybr1 | NY-BR-1 | 370 pM | Not publicly available | [10] |

Table 2: In Vitro Potency of ImmTAX Molecules

| ImmTAX Molecule | Target Cell Line | Assay | IC50 / EC50 | Reference |

| Tebentafusp (IMCgp100) | gp100+ melanoma cells | Cytotoxicity | 0.3 - 2.2 µM (general range for phenylspirodrimanes) | [2] |

| ImmTAC-gp100 | gp100+ cell lines | IFNγ release | 1 pM | [11] |

| ImmTAC-nybr1 | NY-BR-1+ cell lines | IFNγ release | 1 pM | [11] |

| ImmTAC-mageA3 | MAGE-A3+ cell lines | IFNγ release | 10 pM | [11] |

| ImmTAC-nyeso | NY-ESO-1+ cell lines | IFNγ release | 10 pM | [11] |

Table 3: Clinical Efficacy of Tebentafusp (Kimmtrak) in Metastatic Uveal Melanoma (Phase 3)

| Endpoint | Tebentafusp | Investigator's Choice (Pembrolizumab, Ipilimumab, or Dacarbazine) | Hazard Ratio (95% CI) | p-value | Reference |

| Overall Survival (1-year) | 73% | 59% | 0.51 (0.37, 0.71) | <0.0001 | [12][13] |

| Progression-Free Survival (6-months) | 31% | 19% | Not Reported | 0.01 | [12] |

Table 4: Clinical Efficacy of Brenetafusp (IMC-F106C) in Pre-treated Cutaneous Melanoma (Phase 1)

| Endpoint | Value | Patient Population | Reference |

| Disease Control Rate (PRAME-positive) | 58% | Post-checkpoint cutaneous melanoma | [14] |

| Median Progression-Free Survival (PRAME-positive) | 4.2 months | Post-checkpoint cutaneous melanoma | [14] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the ImmTAX platform.

T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay

This assay measures the ability of ImmTAX molecules to induce T-cell-mediated killing of target cancer cells.

Materials:

-

Target cancer cell line expressing the antigen of interest and the appropriate HLA type.

-

Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells from healthy human donors.

-

ImmTAX molecule of interest.

-

Culture medium (e.g., RPMI-1640 with 10% FBS).

-

Cytotoxicity detection reagent (e.g., CellTiter-Glo® for luminescence-based viability, or a fluorescent dye for flow cytometry).

-

96-well flat-bottom plates.

Protocol:

-

Target Cell Plating: Seed the target cancer cells in a 96-well plate at a density of 10,000 cells per well and incubate overnight to allow for adherence.

-

Effector Cell Preparation: Isolate PBMCs or T-cells from healthy donor blood.

-

Co-culture Setup:

-

Prepare serial dilutions of the ImmTAX molecule in culture medium.

-

Remove the culture medium from the target cell plate.

-

Add the effector cells (PBMCs or T-cells) to the wells at a desired effector-to-target (E:T) ratio (e.g., 10:1).

-

Add the diluted ImmTAX molecule to the respective wells. Include control wells with target and effector cells only (no ImmTAX) and target cells only.

-

-

Incubation: Incubate the co-culture plate at 37°C in a 5% CO2 incubator for 48-72 hours.

-

Cytotoxicity Measurement:

-

Luminescence-based: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions and measure luminescence using a plate reader.

-

Flow Cytometry-based: Gently harvest the cells, stain with a viability dye (e.g., 7-AAD) and a fluorescent marker for the target cells, and analyze by flow cytometry to quantify the percentage of dead target cells.

-

-

Data Analysis: Calculate the percentage of specific lysis for each ImmTAX concentration and determine the IC50 value (the concentration of ImmTAX that induces 50% of the maximum cell killing).

Cytokine Release Assay

This assay quantifies the release of cytokines from T-cells upon activation by ImmTAX molecules.

Materials:

-

Target cancer cell line.

-

PBMCs from healthy human donors.

-

ImmTAX molecule of interest.

-

Culture medium.

-

ELISA or multiplex bead array kits for detecting cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6).

-

96-well plates.

Protocol:

-

Co-culture Setup: Set up the co-culture of target cells and PBMCs with serial dilutions of the ImmTAX molecule as described in the TDCC assay protocol (Section 4.1).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

-

Cytokine Quantification:

-

ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for each cytokine of interest according to the manufacturer's protocol.

-

Multiplex Bead Array: Use a multiplex bead-based immunoassay (e.g., Luminex) to simultaneously measure the concentrations of multiple cytokines in the supernatant.

-

-

Data Analysis: Plot the cytokine concentrations against the ImmTAX concentrations to generate dose-response curves.

Binding Affinity Measurement by Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity between the ImmTAX molecule and its targets (pMHC and CD3).

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5).

-

Purified recombinant pMHC and CD3 proteins.

-

Purified ImmTAX molecule.

-

SPR running buffer.

-

Amine coupling kit for ligand immobilization.

Protocol:

-

Ligand Immobilization:

-

Immobilize the purified pMHC or CD3 protein (the ligand) onto the surface of the sensor chip using standard amine coupling chemistry.

-

-

Analyte Injection:

-

Prepare a series of dilutions of the ImmTAX molecule (the analyte) in running buffer.

-

Inject the analyte solutions over the sensor chip surface at a constant flow rate.

-

-

Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time as the analyte binds to and dissociates from the immobilized ligand. This is recorded as a sensorgram.

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

In Vivo Xenograft Tumor Model

This assay evaluates the anti-tumor efficacy of ImmTAX molecules in a living organism.

Materials:

-

Immunodeficient mice (e.g., NOD-scid IL2Rgammanull or NSG mice).

-

Human cancer cell line expressing the target antigen and HLA type.

-

Human PBMCs.

-

ImmTAX molecule of interest.

-

Calipers for tumor measurement.

Protocol:

-

Tumor Implantation: Subcutaneously inject the human cancer cells into the flank of the immunodeficient mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

-

Humanization and Treatment:

-

Intravenously inject human PBMCs into the tumor-bearing mice to reconstitute a human immune system component.

-

Administer the ImmTAX molecule to the mice via a suitable route (e.g., intravenous or intraperitoneal injection) according to the desired dosing schedule. Include a control group receiving a vehicle control.

-

-

Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.

-

Data Analysis: Plot the mean tumor volume over time for each treatment group to assess the effect of the ImmTAX molecule on tumor growth. Statistical analysis can be performed to determine the significance of the anti-tumor effect.

Visualizations of Key Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of the ImmTAX platform.

Caption: Mechanism of Action of an ImmTAX molecule bridging a tumor cell and a T-cell.

Caption: Simplified signaling pathway of T-cell activation via the TCR-CD3 complex.

Caption: Experimental workflow for a T-Cell Dependent Cellular Cytotoxicity (TDCC) assay.

Conclusion

The ImmTAX platform represents a powerful and versatile technology for the development of novel cancer immunotherapies. By harnessing the specificity of engineered TCRs and the potent cytotoxic activity of T-cells, ImmTAX molecules have demonstrated significant preclinical and clinical efficacy. The ability to target intracellular antigens opens up a vast array of previously undruggable targets, offering hope for patients with a wide range of malignancies. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to advance this promising therapeutic modality. Further research and clinical development will continue to refine and expand the application of the ImmTAX platform, potentially revolutionizing the treatment of cancer and other diseases.

References

- 1. ImmTAC - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Tebentafusp: T Cell Redirection for the Treatment of Metastatic Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ImmTAC-redirected tumour cell killing induces and potentiates antigen cross-presentation by dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A TCR/anti-CD3 bispecific fusion protein targeting gp100 potently activated anti-tumor immune responses in metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. An approved in vitro approach to preclinical safety and efficacy evaluation of engineered T cell receptor anti-CD3 bispecific (ImmTAC) molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Command Line | Graphviz [graphviz.org]

- 13. path.ox.ac.uk [path.ox.ac.uk]

- 14. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]

Immunacor Antiviral Immunotherapy: A Technical Overview of Innate Immune System Activation for Broad-Spectrum Viral Defense

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of novel and resilient viral pathogens necessitates a paradigm shift in antiviral therapeutic strategies. Direct-acting antivirals, while effective, are often susceptible to viral mutations and can have a narrow spectrum of activity. Immunacor is pioneering an alternative approach: harnessing the power of the innate immune system to induce a broad-spectrum antiviral state. This whitepaper details the core technology behind this compound's antiviral immunotherapy, focusing on the targeted activation of the Stimulator of Interferon Genes (STING) pathway. We present a hypothetical lead compound, IC-101, a novel STING agonist, and provide an overview of its mechanism of action, preclinical efficacy data, and the experimental protocols used for its evaluation.

Introduction: Leveraging the Innate Immune Response

This compound is at the forefront of developing advanced immunotherapeutics designed to leverage the body's natural defense mechanisms.[1] Our antiviral platform is centered on the principle of activating the innate immune system to establish a robust and comprehensive antiviral state, thereby reducing viral load and enhancing the adaptive immune response.[1] This strategy offers the potential for broad-spectrum efficacy against a range of viral pathogens, including those that rapidly evolve.

The core of our approach is the activation of key intracellular pattern recognition receptors (PRRs) that are central to detecting viral components and initiating a signaling cascade that results in the production of interferons and other antiviral proteins.[2][3] This whitepaper will focus on the STING (Stimulator of Interferon Genes) pathway, a critical signaling cascade in the host's defense against viral infections.[4][5][6]

Mechanism of Action: The STING Pathway

The cGAS-STING pathway is a fundamental component of the innate immune system that detects the presence of cytosolic DNA, a common feature of many viral infections. Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[4][6] These cytokines, in turn, induce the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state in both infected and neighboring cells, effectively inhibiting viral replication and spread.[4][6]

This compound's lead candidate, IC-101, is a potent and selective small molecule agonist of the STING protein. By directly activating STING, IC-101 bypasses the need for viral nucleic acid detection, initiating a powerful antiviral response.

Below is a diagram illustrating the STING signaling pathway targeted by IC-101.

Figure 1: STING Signaling Pathway Activation by IC-101.

Data Presentation: Preclinical Efficacy of IC-101

The antiviral activity of IC-101 has been evaluated in a series of in vitro studies against a panel of respiratory viruses. The following tables summarize the key quantitative data from these experiments.

Table 1: In Vitro Antiviral Activity of IC-101 (diABZI-4 analogue) against Various Respiratory Viruses

| Virus | Cell Line | EC50 (nM) |

|---|---|---|

| Influenza A Virus (IAV) | Human Lung Fibroblasts | ~60 |

| SARS-CoV-2 | Human Lung Epithelial Cells | ~20 |

| Human Rhinovirus (HRV) | Human Lung Fibroblasts | ~20 |

Data is representative of preclinical findings for STING agonists like diABZI-4.[7]

Table 2: IC-101 Induced Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)

| Cytokine | Concentration (pg/mL) at 24h post-stimulation |

|---|---|

| IFN-β | 1500 ± 250 |

| TNF-α | 800 ± 150 |

| IL-6 | 1200 ± 300 |

Values are presented as mean ± standard deviation. Data is hypothetical and based on typical responses to potent STING agonists.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.

In Vitro Antiviral Assay

This protocol outlines the procedure for determining the half-maximal effective concentration (EC50) of IC-101 against a target virus.

-

Cell Culture: Human lung fibroblast or epithelial cells are seeded in 96-well plates and cultured to form a confluent monolayer.

-

Compound Preparation: A serial dilution of IC-101 is prepared in the appropriate cell culture medium.

-

Infection: Cells are pre-treated with the diluted IC-101 for a specified period before being infected with the virus at a predetermined multiplicity of infection (MOI).

-

Incubation: The infected plates are incubated for a duration that allows for multiple rounds of viral replication.

-

Quantification of Viral Replication: The extent of viral replication is quantified using one of the following methods:

-

Plaque Reduction Assay: The number of viral plaques is counted to determine the reduction in viral titer.

-

Quantitative RT-PCR (qRT-PCR): Viral RNA is extracted and quantified to measure the level of viral replication.

-

Immunofluorescence Assay: Cells are stained for a viral antigen, and the percentage of infected cells is determined using high-content imaging.[8]

-

-

Data Analysis: The EC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.

Cytokine Quantification Assay

This protocol describes the measurement of cytokine levels in response to IC-101 stimulation.

-

PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation.

-

Cell Stimulation: PBMCs are seeded in 24-well plates and stimulated with a fixed concentration of IC-101.

-

Supernatant Collection: At various time points (e.g., 6, 12, 24 hours), the cell culture supernatant is collected and stored at -80°C.

-

Cytokine Measurement: The concentration of various cytokines (e.g., IFN-β, TNF-α, IL-6) in the supernatant is quantified using a multiplex immunoassay (e.g., Luminex-based assay) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Cytokine concentrations are determined from a standard curve and reported in pg/mL.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the screening and validation of antiviral compounds like IC-101.

Figure 2: Antiviral Drug Screening and Validation Workflow.

Conclusion and Future Directions

The preliminary research on this compound's antiviral immunotherapy, centered on the activation of the STING pathway, demonstrates a promising strategy for the development of broad-spectrum antiviral therapeutics. The hypothetical lead compound, IC-101, shows potent in vitro activity against a range of respiratory viruses and effectively induces a robust innate immune response.

Future research will focus on optimizing the pharmacokinetic and safety profiles of our lead candidates, expanding in vivo efficacy studies to various viral infection models, and further elucidating the downstream effects of STING activation. This compound is committed to advancing this innovative approach to address the ongoing challenges of viral diseases.

References

- 1. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RIGulation of STING expression: at the crossroads of viral RNA and DNA sensing pathways. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 3. Innate immune mechanisms and the identification of immune potentiators as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STING Agonist Induced Innate Immune Responses Drive Anti-Respiratory Virus Activity In Vitro with Limited Antiviral Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unlocking STING as a Therapeutic Antiviral Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

Methodological & Application

Application of ImmTAX Molecules in Solid Tumor Research Models: Detailed Application Notes and Protocols

Introduction to ImmTAX Molecules in Oncology Research

Immune-mobilizing monoclonal T-cell receptors (ImmTAX) represent a novel class of bispecific biologics designed to redirect the immune system to recognize and eliminate cancer cells.[1][2] These molecules consist of an affinity-enhanced, soluble T-cell receptor (TCR) fused to an anti-CD3 single-chain variable fragment (scFv).[3][4] The TCR portion is engineered to recognize specific peptide antigens presented on the surface of tumor cells by the human leukocyte antigen (HLA) complex with picomolar affinity.[1][5] This high-affinity binding allows ImmTAX molecules to target intracellular proteins, which constitute the vast majority of cancer antigens, a key advantage over traditional antibody-based therapies that are limited to cell surface targets.[1][4] The anti-CD3 effector function then recruits and activates polyclonal T-cells, irrespective of their native TCR specificity, to induce a potent cytotoxic response against the targeted cancer cells.[4][5] This mechanism of action holds the potential to be effective even in "cold" tumors with low mutational burden and limited T-cell infiltration.[2]

These application notes provide an overview of the preclinical evaluation of ImmTAX molecules in solid tumor models, including detailed protocols for key in vitro and in vivo assays, and a summary of reported preclinical data for prominent ImmTAC molecules.

Mechanism of Action: Signaling Pathway

The mechanism of action of ImmTAX molecules involves the formation of an immunological synapse between a T-cell and a tumor cell, leading to T-cell activation and subsequent tumor cell lysis.

Caption: Signaling pathway of ImmTAX-mediated T-cell activation and tumor cell killing.

Preclinical Evaluation Workflow

A systematic in vitro approach is crucial for the preclinical assessment of ImmTAX molecules due to their human-specific nature.[3][6] This is often followed by in vivo studies in humanized mouse models.

Caption: Preclinical evaluation workflow for ImmTAX molecules.

Quantitative Data Summary

The following tables summarize preclinical data for key ImmTAC molecules in various solid tumor models.

Table 1: In Vitro Cytotoxicity of ImmTAC Molecules

| ImmTAC Molecule | Target Antigen | Tumor Cell Line | Assay Type | EC50 (pM) | Reference |

| IMCgp100 | gp100 | Mel624 (Melanoma) | LDH Release | ~10 | [7] |

| IMCgp100 | gp100 | Mel526 (Melanoma) | IncuCyte | ~100 | [3] |

| IMC-F106C | PRAME | MEL624 (Melanoma) | IFNγ ELISpot | ~1 | [8] |

| IMC-F106C | PRAME | Ovarian Cancer Organoid | Caspase 3/7 Assay | 10-1000 | [8] |

| IMCnyeso | NY-ESO-1 | H1650 (NSCLC) | Cytotoxicity | Dose-dependent lysis | [6] |

Table 2: In Vitro T-Cell Activation (IFNγ Release) by ImmTAC Molecules

| ImmTAC Molecule | Target Antigen | Tumor Cell Line | Effector Cells | EC50 (pM) | Reference |

| IMCgp100 | gp100 | Mel526 (Melanoma) | PBMCs | ~10-100 | [3] |

| ImmTAC-mageA3 | MAGE-A3 | H1650 (NSCLC) | PBMCs | ~100 | [3] |

| IMC-F106C | PRAME | Cutaneous Melanoma Cell Lines | PBMCs | 1-100 | [8] |

| IMCnyeso | NY-ESO-1 | Synovial Sarcoma Cell Lines | CD8+ T-cells | ~50 | [6] |

Table 3: In Vivo Anti-Tumor Efficacy of ImmTAC Molecules in Xenograft Models

| ImmTAC Molecule | Target Antigen | Tumor Model | Mouse Model | Key Findings | Reference |

| IMCgp100 | gp100 | Melanoma | Mouse Xenograft | Dose-dependent reduction in tumor burden over 40 days. | [5] |

| IMCnyeso | NY-ESO-1 | NY-ESO-1 expressing tumors | Humanized Mouse Xenograft | Prevention of growth of new and established tumors. | [6] |

| IMC-F106C | PRAME | Cutaneous Melanoma | NSG mice with human PBMCs | Durable tumor response and disease stabilization. | [9] |

Experimental Protocols

In Vitro T-cell Redirected Tumor Cell Killing Assay (LDH Release)

This assay measures the release of lactate dehydrogenase (LDH) from damaged tumor cells as an indicator of cytotoxicity.[6][7]

Materials:

-

Target tumor cells (Antigen-positive and negative controls)

-

Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors

-

ImmTAX molecule

-

Complete cell culture medium

-

96-well flat-bottom plates

-

LDH cytotoxicity detection kit

Protocol:

-

Seed target tumor cells at a density of 1 x 10^4 cells/well in a 96-well plate and incubate overnight.

-

The following day, prepare serial dilutions of the ImmTAX molecule in complete culture medium.

-

Isolate PBMCs from healthy donor blood using density gradient centrifugation.

-

Remove the culture medium from the target cells and add the diluted ImmTAX molecule.

-

Add PBMCs to the wells at a desired effector-to-target (E:T) ratio (e.g., 10:1).

-

Include control wells: target cells alone (spontaneous LDH release), target cells with lysis buffer (maximum LDH release), and PBMCs alone.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

After incubation, centrifuge the plate at 250 x g for 4 minutes.

-

Transfer the supernatant to a new 96-well plate.

-

Add the LDH reaction mixture from the kit to each well and incubate at room temperature for 30 minutes, protected from light.

-

Measure the absorbance at the recommended wavelength using a microplate reader.

-

Calculate the percentage of specific lysis using the formula provided in the kit instructions.

In Vitro T-cell Activation Assay (IFNγ ELISpot)

This assay quantifies the frequency of IFNγ-secreting T-cells upon engagement by the ImmTAX molecule.[3][10][11]

Materials:

-

Target tumor cells

-

PBMCs

-

ImmTAX molecule

-

Human IFNγ ELISpot kit

-

96-well PVDF membrane plates

-

Complete cell culture medium

Protocol:

-

Coat the ELISpot plate with the anti-IFNγ capture antibody overnight at 4°C.

-

The next day, wash the plate with sterile PBS and block with blocking buffer for at least 2 hours at room temperature.

-

Seed target cells at 5 x 10^4 cells/well.

-

Add PBMCs at a suitable density (e.g., 2 x 10^5 cells/well).

-

Add serial dilutions of the ImmTAX molecule to the wells.

-

Include appropriate controls (e.g., cells alone, PBMCs + target cells without ImmTAX).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

-

Wash the plate and add the biotinylated anti-IFNγ detection antibody. Incubate for 2 hours at room temperature.

-

Wash the plate and add streptavidin-alkaline phosphatase (ALP). Incubate for 1 hour at room temperature.

-

Wash the plate and add the substrate solution.

-

Monitor for the development of spots (5-30 minutes) and stop the reaction by washing with tap water.

-

Allow the plate to dry completely before counting the spots using an ELISpot reader.

In Vivo Solid Tumor Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of ImmTAX molecules in a humanized mouse model.[5][12]

Materials:

-

Immunodeficient mice (e.g., NSG mice)

-

Human tumor cell line

-

Human PBMCs

-

ImmTAX molecule

-

Phosphate-buffered saline (PBS)

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously implant human tumor cells into the flank of immunodeficient mice.

-

Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Intravenously or intraperitoneally inject human PBMCs to humanize the mice. Allow for engraftment for a few days.

-

Administer the ImmTAX molecule at the desired dose and schedule (e.g., twice weekly via intravenous injection). The control group should receive a vehicle control (e.g., PBS).

-

Measure tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for T-cell infiltration).

-

Plot tumor growth curves and perform statistical analysis to determine the anti-tumor efficacy of the ImmTAX molecule.

Conclusion

ImmTAX molecules represent a promising therapeutic modality for solid tumors by leveraging the cytotoxic potential of T-cells against a broad range of cancer antigens. The preclinical evaluation of these molecules requires a comprehensive set of in vitro and in vivo assays to assess their efficacy, safety, and mechanism of action. The protocols and data presented in these application notes provide a valuable resource for researchers in the field of cancer immunotherapy and drug development. Further research into novel targets and combination therapies will continue to expand the potential of this innovative technology.

References

- 1. onclive.com [onclive.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ImmTAC - Wikipedia [en.wikipedia.org]

- 5. ImmTACs: Novel bi-specific agents for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An approved in vitro approach to preclinical safety and efficacy evaluation of engineered T cell receptor anti-CD3 bispecific (ImmTAC) molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ImmTAC-redirected tumour cell killing induces and potentiates antigen cross-presentation by dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting PRAME with IMC-F106C: Advancing Immunotherapy for Solid and Hematologic Tumors [synapse.patsnap.com]

- 9. memoinoncology.com [memoinoncology.com]

- 10. mstechno.co.jp [mstechno.co.jp]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

Application Notes & Protocols: Techniques for Measuring Adaptive Immunity Enhancement in Response to Therapy

Introduction

The advent of immunotherapies, including checkpoint inhibitors, therapeutic vaccines, and adoptive cell therapies, has revolutionized treatment paradigms for cancer and various other diseases. A critical component of developing and deploying these therapies is the precise measurement of their impact on the adaptive immune system. Monitoring the enhancement of adaptive immunity provides crucial insights into a therapy's mechanism of action, pharmacodynamics, and potential efficacy. These measurements can help identify predictive biomarkers of response, optimize dosing schedules, and guide the development of next-generation treatments.[1]

This document provides detailed application notes and protocols for key techniques used to quantify and characterize the adaptive immune response, specifically focusing on T-cell and B-cell functions. The protocols are intended for researchers, scientists, and drug development professionals.

T-Cell Effector Function: Enzyme-Linked Immunospot (ELISpot) Assay

Application Note:

The ELISpot assay is a highly sensitive technique used to quantify the frequency of cytokine-secreting cells at the single-cell level.[2] It is particularly valuable for monitoring T-cell responses to therapy by measuring the number of T-cells that produce specific cytokines (e.g., IFN-γ, IL-2) upon re-stimulation with a target antigen.[2][3] An increase in the frequency of antigen-specific, cytokine-producing T-cells post-therapy is a strong indicator of an enhanced adaptive immune response. The assay's high sensitivity allows for the detection of rare antigen-specific T-cells, making it a preferred method for immune monitoring.[4][5]

Data Presentation:

Quantitative ELISpot data is typically presented as the number of Spot-Forming Units (SFU) per million peripheral blood mononuclear cells (PBMCs).

| Patient ID | Treatment Arm | Timepoint | Antigen Stimulant | IFN-γ SFU / 10^6 PBMCs |

| 001 | Therapy A | Baseline | Neoantigen Pool | 15 |

| 001 | Therapy A | Week 8 | Neoantigen Pool | 250 |

| 002 | Placebo | Baseline | Neoantigen Pool | 12 |

| 002 | Placebo | Week 8 | Neoantigen Pool | 18 |

| 003 | Therapy A | Baseline | Neoantigen Pool | 22 |

| 003 | Therapy A | Week 8 | Neoantigen Pool | 310 |

Experimental Protocol: IFN-γ ELISpot Assay

-

Plate Preparation:

-

Cell Preparation and Seeding:

-

The following day, wash the plate three times with PBS to remove excess capture antibody.

-

Block the membrane by adding 200 µL/well of complete RPMI medium (containing 10% FBS) and incubate for at least 2 hours at 37°C.[6]

-

Thaw cryopreserved PBMCs and allow them to rest for at least 1 hour at 37°C.

-

Discard the blocking solution and add 2x10^5 to 5x10^5 PBMCs in 100 µL of complete RPMI to each well.

-

Add 100 µL of the specific antigen (e.g., peptide pool) to the appropriate wells. Include a negative control (medium alone) and a positive control (e.g., Phytohemagglutinin, PHA).

-

-

Incubation and Detection:

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).

-

Add 100 µL of biotinylated anti-human IFN-γ detection antibody to each well and incubate for 2 hours at room temperature.

-

Wash the plate three times with PBST.

-

Add 100 µL of streptavidin-alkaline phosphatase (ALP) conjugate and incubate for 1 hour at room temperature.

-

Wash the plate four times with PBST.

-

-

Spot Development and Analysis:

-

Add 100 µL of BCIP/NBT substrate solution to each well and incubate in the dark at room temperature.

-

Monitor for the development of dark purple spots (typically 5-20 minutes).

-

Stop the reaction by washing thoroughly with distilled water.

-

Allow the plate to dry completely.

-

Count the spots using an automated ELISpot reader.

-

Visualization:

T-Cell Phenotyping and Function: Flow Cytometry

Application Note:

Flow cytometry is a powerful, high-throughput technology for the multi-parametric analysis of single cells.[4] In the context of immunotherapy, it is indispensable for:

-

Immunophenotyping: Identifying and quantifying various T-cell subsets (e.g., CD4+ helper, CD8+ cytotoxic, regulatory T-cells) based on cell surface markers.

-

Intracellular Cytokine Staining (ICS): Measuring the production of multiple cytokines within a single cell, providing a more detailed functional profile than ELISpot.[7][8]

-

Activation and Exhaustion Markers: Assessing the expression of markers like CD69, HLA-DR (activation), PD-1, TIM-3, and LAG-3 (exhaustion) to understand the functional state of T-cells.

-

Cytotoxicity Assessment: Detecting degranulation (CD107a expression) or intracellular levels of cytotoxic molecules like Granzyme B and Perforin.[9]

Data Presentation:

Flow cytometry data is often presented as the percentage of a parent population expressing a specific marker or combination of markers.

| Patient ID | Timepoint | T-Cell Subset | Marker Combination | % of Parent Population |

| 001 | Baseline | CD8+ | IFN-γ+ TNF-α+ | 0.8% |

| 001 | Week 8 | CD8+ | IFN-γ+ TNF-α+ | 7.2% |

| 002 | Baseline | CD8+ | PD-1+ | 45% |

| 002 | Week 8 | CD8+ | PD-1+ | 25% |

| 003 | Baseline | CD4+ | Ki-67+ | 1.5% |

| 003 | Week 8 | CD4+ | Ki-67+ | 9.8% |

Experimental Protocol: Intracellular Cytokine Staining (ICS)

-

Cell Stimulation:

-

To 1x10^6 PBMCs in a FACS tube, add a protein transport inhibitor (e.g., Brefeldin A or Monensin).[10]

-

Add the desired stimulant (e.g., peptide pool, PMA/Ionomycin as a positive control).

-

Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.

-

-

Surface Staining:

-

Wash the cells with FACS buffer (PBS + 2% FBS).

-

Add a cocktail of fluorescently-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD8, anti-PD-1) to the cells.

-

Incubate for 30 minutes at 4°C in the dark.[7]

-

Wash cells twice with FACS buffer to remove unbound antibodies.

-

-

Fixation and Permeabilization:

-

Resuspend the cell pellet in 200 µL of a fixation/permeabilization buffer.[11]

-

Incubate for 20 minutes at room temperature in the dark.[10][11] This step fixes the cells and creates pores in the cell membrane.

-

Wash the cells twice with a permeabilization buffer (a buffer containing a mild detergent like saponin).[11][12]

-

-

Intracellular Staining:

-

Resuspend the fixed and permeabilized cells in 100 µL of permeabilization buffer containing fluorescently-conjugated antibodies against intracellular targets (e.g., anti-IFN-γ, anti-TNF-α, anti-Granzyme B).

-

Incubate for 30 minutes at room temperature in the dark.[7]

-

Wash the cells twice with permeabilization buffer.

-

-

Data Acquisition:

-

Resuspend the final cell pellet in 300 µL of FACS buffer.[11]

-

Acquire data on a flow cytometer. Ensure proper compensation is set to correct for spectral overlap between fluorochromes.

-

Visualization:

T-Cell Receptor (TCR) Repertoire Analysis

Application Note:

The diversity and clonality of the T-cell receptor (TCR) repertoire are critical indicators of the adaptive immune system's state and its response to therapy.[13] TCR sequencing (TCR-seq) is a high-throughput method that sequences the hypervariable CDR3 region of TCR genes, providing a unique "barcode" for each T-cell clone.[14][15] Monitoring the TCR repertoire can reveal:

-

Clonal Expansion: An increase in the frequency of specific T-cell clones, suggesting an antigen-driven response.

-

Diversity Changes: Therapy can either broaden the diversity of the repertoire by activating new T-cell clones or narrow it by promoting the expansion of a few dominant clones.

-

Biomarkers of Response: A more diverse baseline repertoire and on-treatment clonal expansion have been associated with positive responses to immunotherapy.[14]

Data Presentation:

TCR-seq data is complex and can be summarized using several metrics.

| Patient ID | Timepoint | Total T-Cell Clones | Clonal Expansion (>1% of Reads) | Shannon Diversity Index |

| 001 | Baseline | 85,432 | 3 clones | 12.5 |

| 001 | Week 8 | 62,119 | 48 clones | 9.8 |

| 002 | Baseline | 91,220 | 5 clones | 13.1 |

| 002 | Week 8 | 89,543 | 6 clones | 12.9 |

Experimental Protocol: Bulk TCR-β Sequencing

-

Sample Preparation:

-

Isolate PBMCs from whole blood using density gradient centrifugation.

-

Extract genomic DNA (gDNA) or RNA from the isolated cells using a suitable commercial kit. gDNA is often preferred for quantification as it provides one TCR template per cell.[15]

-

-

TCR Amplification:

-

Use a multiplex PCR approach with forward primers targeting the variable (V) gene segments and reverse primers targeting the joining (J) gene segments of the TCR-β locus.[13]

-

This PCR amplifies the V(D)J region, which contains the unique CDR3 sequence for each clone.

-

-

Library Preparation:

-

Purify the PCR products to remove primers and other reagents.

-

Ligate sequencing adapters and unique sample indices to the purified amplicons. These adapters are necessary for the sequencing platform.

-

Perform a final PCR amplification to enrich the adapter-ligated library.

-

Quantify and qualify the final library to ensure it is suitable for sequencing.

-

-

Next-Generation Sequencing (NGS):

-

Pool libraries from multiple samples.

-

Sequence the pooled library on a high-throughput sequencing platform (e.g., Illumina).

-

-

Bioinformatic Analysis:

-

Process the raw sequencing reads to filter for quality.

-

Use specialized software (e.g., MiXCR, TRUST4) to align reads to reference V, D, and J genes and assemble the CDR3 sequences for each clone.

-

Quantify the frequency of each unique clonotype.

-

Calculate diversity metrics (e.g., Shannon entropy, Simpson index) and assess clonality.

-

Visualization:

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. T cell ELISPOT assay | U-CyTech [ucytech.com]

- 3. ELISPOT assay to measure antigen-specific murine CD8(+) T cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. m.youtube.com [m.youtube.com]

- 7. lerner.ccf.org [lerner.ccf.org]

- 8. New Methods for Assessing T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxic T Cell Overview | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Intracellular Flow Cytometry Staining Protocol [protocols.io]

- 11. m.youtube.com [m.youtube.com]

- 12. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 13. T Cell Receptor Sequencing: Applications in Immune Research - CD Genomics [cd-genomics.com]

- 14. Frontiers | Characteristics of TCR Repertoire Associated With Successful Immune Checkpoint Therapy Responses [frontiersin.org]

- 15. Adaptive Immunosequencing - Adaptive Biotech [adaptivebiotech.com]

Best Practices for Utilizing Engineered T-Cell Receptors in Laboratory Settings

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the best practices for working with engineered T-cell receptors (TCRs) in a laboratory environment. This document outlines key methodologies from the initial generation of TCR-engineered T-cells to their functional validation through in vitro assays. Detailed protocols, data presentation standards, and visual workflows are included to ensure robust and reproducible experimental outcomes.

Introduction to Engineered T-Cell Receptors

T-cell receptor (TCR) engineering is a cornerstone of modern immunotherapy, enabling the redirection of T-cells to recognize and eliminate target cells, particularly in the context of cancer. This technology involves the introduction of genes encoding a novel TCR, with specificity for a desired antigen, into primary T-cells. The successful application of this technology in a research setting hinges on meticulous attention to detail in the design, production, and functional assessment of these engineered immune cells.

Generation of TCR-Engineered T-Cells

The generation of high-quality TCR-engineered T-cells is the foundational step for all subsequent experimentation. The most common method for stable TCR expression is through viral vector-mediated gene transfer.

Viral Vector-Mediated Transduction

Lentiviral and retroviral vectors are the most frequently used tools for delivering TCR genes into primary T-cells due to their high efficiency and ability to integrate into the host genome, leading to stable, long-term expression.[1]

Data Presentation: Transduction Efficiency

The choice of viral vector and transduction protocol can significantly impact the percentage of successfully engineered T-cells. The following table summarizes typical transduction efficiencies observed under various conditions.

| Vector Type | T-Cell Activation Method | Transduction Enhancer | Reported Transduction Efficiency (%) | Reference(s) |

| Lentivirus | Anti-CD3/CD28 beads | Polybrene (5-8 µg/mL) | 30 - 70+ | [2] |

| Lentivirus | IL-7 + IL-15 | None | 16 - 34 | [3][4] |

| Retrovirus | Anti-CD3/CD28 beads | Retronectin | 70 - 90 | [5] |

Experimental Protocol: Lentiviral Transduction of Primary Human T-Cells

This protocol describes a method for the simultaneous activation and lentiviral transduction of primary human T-cells.[6]

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs)

-

T-cell isolation kit (e.g., negative selection)

-

T-cell activation reagents (e.g., anti-CD3/CD28 antibodies)

-

Complete T-cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and IL-2)

-

Lentiviral particles encoding the TCR of interest

-

Polybrene or other transduction enhancement reagent

-

96-well or 24-well tissue culture plates

Procedure:

-

T-Cell Isolation: Isolate T-cells from PBMCs using a negative selection kit according to the manufacturer's instructions.

-

Cell Plating: Seed the isolated T-cells at a density of 0.5 x 10^5 cells per well in a 24-well plate in 500 µL of complete T-cell culture medium.[7]

-

Activation and Transduction:

-

Add T-cell activation reagents (e.g., anti-CD3/CD28 beads or soluble antibodies) to the cells.

-

Add the desired amount of lentiviral particles to achieve the target Multiplicity of Infection (MOI).

-

Add polybrene to a final concentration of 5-8 µg/mL to enhance transduction efficiency.[2]

-

Gently mix the contents of the wells.

-

-

Incubation: Incubate the plate at 37°C and 5% CO2 for 18-24 hours.[7]

-

Medium Change: After the initial incubation, remove the medium containing the viral particles and activation reagents and replace it with fresh, pre-warmed complete T-cell culture medium.[7]

-

Expansion: Continue to culture the cells for 7-12 days, supplementing with fresh medium and IL-2 as needed to facilitate expansion.[6]

-